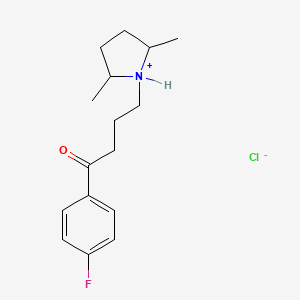
4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a fluorobutyrophenone moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylpyrrole and an alkylating agent.
Introduction of the Fluorobutyrophenone Moiety: The fluorobutyrophenone group is introduced via a Friedel-Crafts acylation reaction using fluorobutyryl chloride and a suitable aromatic compound.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone: The non-hydrochloride form of the compound.
4-(2,5-Dimethylpyrrolidinyl)-4’-chlorobutyrophenone: A similar compound with a chlorine atom instead of fluorine.
4-(2,5-Dimethylpyrrolidinyl)-4’-bromobutyrophenone: A similar compound with a bromine atom instead of fluorine.
Uniqueness
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is unique due to its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for certain experimental conditions compared to its non-salt counterparts.
Properties
CAS No. |
59921-93-6 |
|---|---|
Molecular Formula |
C16H23ClFNO |
Molecular Weight |
299.81 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrolidin-1-ium-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-12-5-6-13(2)18(12)11-3-4-16(19)14-7-9-15(17)10-8-14;/h7-10,12-13H,3-6,11H2,1-2H3;1H |
InChI Key |
UVXZDRUCKJAHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC([NH+]1CCCC(=O)C2=CC=C(C=C2)F)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


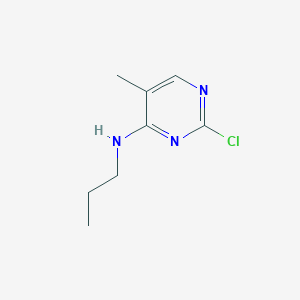
![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)

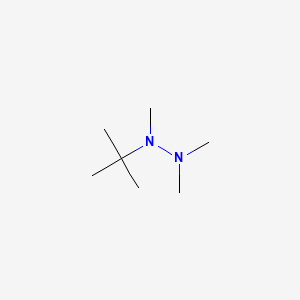



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)



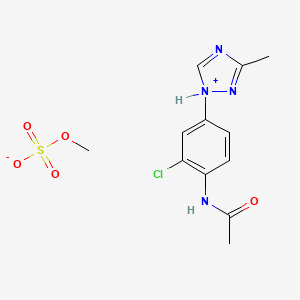
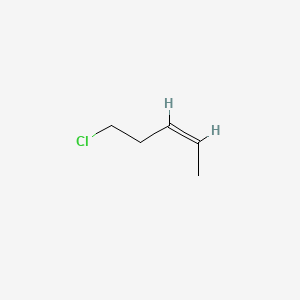
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
